

# The Discovery and Scientific Journey of **trans-4-Aminocyclohexanecarboxylic Acid**: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                |
|----------------|------------------------------------------------|
| Compound Name: | <i>trans-4-Aminocyclohexanecarboxylic acid</i> |
| Cat. No.:      | B104073                                        |

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth exploration of the discovery, history, and scientific development of **trans-4-Aminocyclohexanecarboxylic acid**, widely known as tranexamic acid. From its initial synthesis in the mid-20th century to its elucidation as a potent antifibrinolytic agent, this document details the pivotal experiments, quantitative data, and methodologies that have defined its understanding. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the foundational science of this essential medicine.

## Introduction: The Genesis of an Antifibrinolytic

The story of tranexamic acid begins in post-war Japan, where a husband-and-wife research team, Shosuke and Utako Okamoto, sought a solution to the significant problem of postpartum hemorrhage, a leading cause of maternal mortality.<sup>[1][2]</sup> Their work, driven by a desire to reduce deaths from excessive bleeding, led them to investigate synthetic amino acid analogs.<sup>[1][3]</sup> After initially studying the antifibrinolytic properties of epsilon-aminocaproic acid (EACA), the Okamotos synthesized and reported on a more potent compound in 1962: tranexamic acid.<sup>[1][4][5]</sup> They discovered that tranexamic acid was approximately 27 times more powerful than

EACA in its ability to inhibit the breakdown of fibrin clots.<sup>[1][2]</sup> Despite its promising discovery, the full clinical potential of tranexamic acid, particularly in treating postpartum hemorrhage, would not be widely recognized for several decades.<sup>[1][5]</sup>

## Mechanism of Action: A Competitive Antagonist in the Fibrinolytic Cascade

Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analog of the amino acid lysine.<sup>[1]</sup> The process of fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is primarily mediated by the enzyme plasmin. Plasmin is derived from its inactive precursor, plasminogen. Both plasminogen and its activators, such as tissue plasminogen activator (t-PA) and urokinase plasminogen activator (uPA), have lysine-binding sites that are crucial for their interaction with fibrin.

Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to these lysine-binding sites on plasminogen.<sup>[6]</sup> This action effectively blocks the binding of plasminogen to the fibrin clot, thereby preventing fibrinolysis and stabilizing the clot.<sup>[1]</sup> While tranexamic acid can directly inhibit plasmin activity, higher concentrations are required for this effect compared to the inhibition of plasminogen activation.<sup>[6]</sup>

```
dot graph "Fibrinolysis Signaling Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Plasminogen [label="Plasminogen", fillcolor="#F1F3F4", fontcolor="#202124"];
tPA_uPA [label="t-PA / uPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasmin
[!label="Plasmin", fillcolor="#FBBC05", fontcolor="#202124"]; FibrinClot [label="Fibrin Clot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FibrinDegradation [label="Fibrin Degradation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranexamicAcid
[!label="Tranexamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
LysineBindingSites [label="Lysine Binding Sites", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges tPA_uPA -> Plasmin [label="activates"]; Plasminogen -> Plasmin; Plasmin ->
FibrinDegradation [label="degrades"]; FibrinClot -> FibrinDegradation; TranexamicAcid ->
Plasminogen [label="binds to\nlysine binding sites", style=dashed, arrowhead=tee, color="#EA4335"]; Plasminogen -> FibrinClot [label="binds to", style=dashed];
```

// Invisible edges for layout {rank=same; Plasminogen; tPA\_uPA;} {rank=same; Plasmin; FibrinClot;} {rank=same; TranexamicAcid; FibrinDegradation;} } .dot Caption: Fibrinolysis pathway and inhibition by tranexamic acid.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the potency, efficacy, and pharmacokinetics of tranexamic acid.

Table 1: In Vitro Potency of Tranexamic Acid

| Parameter                                              | Value                           | Enzyme/System                            | Reference |
|--------------------------------------------------------|---------------------------------|------------------------------------------|-----------|
| IC <sub>50</sub> (uPA inhibition)                      | 3.63 ± 0.16 mM                  | Urokinase<br>Plasminogen Activator (uPA) | [7]       |
| K <sub>i</sub> (uPA inhibition)                        | 2.01 ± 0.09 mM                  | Urokinase<br>Plasminogen Activator (uPA) | [7]       |
| IC <sub>50</sub> (Plasmin inhibition)                  | 86.79 ± 2.30 mM                 | Plasmin                                  | [7]       |
| IC <sub>50</sub> (uPA-mediated Plasminogen activation) | 4.53 ± 0.66 mM                  | uPA and Plasminogen                      | [7]       |
| Comparative Potency vs. EACA                           | ~6-fold higher (uPA inhibition) | Urokinase<br>Plasminogen Activator (uPA) | [7]       |
| Comparative Potency vs. EACA                           | 27-fold higher                  | Fibrinolysis Inhibition                  | [2][5]    |

Table 2: Pharmacokinetic Properties of Tranexamic Acid

| Parameter                   | Value                   | Route of Administration | Reference           |
|-----------------------------|-------------------------|-------------------------|---------------------|
| Elimination Half-life       | ~2 hours                | Intravenous (IV)        | <a href="#">[8]</a> |
| Elimination Half-life       | ~11 hours               | Oral                    | <a href="#">[8]</a> |
| Oral Bioavailability        | ~45%                    | Oral                    | <a href="#">[8]</a> |
| Volume of Distribution (Vd) | 9 to 12 L               | Intravenous (IV)        | <a href="#">[8]</a> |
| Metabolism                  | ~5%                     | -                       | <a href="#">[8]</a> |
| Elimination                 | >95% unchanged in urine | -                       | <a href="#">[8]</a> |
| Plasma Protein Binding      | ~3% (to plasminogen)    | -                       | <a href="#">[8]</a> |
| Plasma Clearance            | 110-116 ml/min          | Intravenous (IV)        | <a href="#">[9]</a> |

## Experimental Protocols

### Synthesis of **trans-4-Aminocyclohexanecarboxylic Acid**

A common historical method for the synthesis of tranexamic acid involves the catalytic hydrogenation of p-aminobenzoic acid.

Objective: To synthesize a mixture of cis- and **trans-4-aminocyclohexanecarboxylic acid** followed by the isolation of the trans-isomer.

Materials:

- p-Aminomethylbenzoic acid
- Ruthenium on carbon (Ru/C) catalyst (or other suitable catalysts like Raney nickel or platinum-based catalysts)
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Hydrogen gas (H<sub>2</sub>)
- Autoclave/high-pressure reactor
- Filtration apparatus
- Solvents for crystallization (e.g., ethanol, water)
- p-Toluenesulfonic acid (for purification via salt formation)
- Ion-exchange resin

**Procedure:**

- Catalytic Hydrogenation:
  - In a high-pressure autoclave, a solution of p-aminomethylbenzoic acid in an alkaline aqueous medium (e.g., with sodium hydroxide) is prepared.[10]
  - A catalyst, such as 5% Ruthenium on Carbon, is added to the mixture.[10]
  - The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to approximately 2.5-3.0 MPa.[10]
  - The reaction mixture is heated to 100-120°C with continuous stirring.[10]
  - The reaction is monitored by the cessation of hydrogen uptake.
  - After cooling and depressurization, the catalyst is removed by filtration. The filtrate contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.[10]
- Isomerization (Conversion):
  - The resulting isomeric mixture is subjected to a conversion step to enrich the trans-isomer. This is typically achieved by heating the mixture under pressure (1.5-2.0 MPa) and at a higher temperature (190-210°C).[10]
- Purification and Isolation of the Trans-Isomer:

- The desired trans-isomer is then isolated from the mixture. This can be achieved through fractional crystallization of the sodium salts or by forming a salt with an agent like p-toluenesulfonic acid, which selectively crystallizes with the trans-isomer.[10][11]
- Further purification can be accomplished using ion-exchange chromatography.[10]

## Fibrin Plate Assay for Antifibrinolytic Activity

This assay provides a quantitative measure of fibrinolytic activity and its inhibition.

Objective: To determine the inhibitory effect of tranexamic acid on plasminogen activators.

Materials:

- Petri dishes
- Fibrinogen solution
- Thrombin solution
- Plasminogen (for plasminogen-rich plates)
- Buffer (e.g., Barbital buffer, pH 7.8)
- Agarose
- Test compound (tranexamic acid) solutions at various concentrations
- Positive control (plasminogen activator, e.g., urokinase)
- Incubator (37°C)

Procedure:

- Preparation of Fibrin Plates:
  - A solution of fibrinogen in buffer is prepared. Agarose may be added to stabilize the clot. [12][13]

- Thrombin solution is added to the fibrinogen solution to initiate clotting. For plasminogen-rich plates, plasminogen is also added to the mixture.[12]
- The mixture is quickly poured into petri dishes to a uniform depth and allowed to clot, forming a fibrin layer.[12]
- Application of Samples:
  - Small wells are punched into the fibrin plate.
  - A standard volume of the test solutions (tranexamic acid at different concentrations mixed with a plasminogen activator) and control solutions are added to the wells.[14]
- Incubation and Measurement:
  - The plates are incubated at 37°C for a specified period (e.g., 12-18 hours).[14]
  - During incubation, the plasminogen activator will convert plasminogen to plasmin, which then lyses the fibrin clot, creating a clear zone of lysis around the well.
  - The diameter of the lytic zone is measured. The area of lysis is proportional to the concentration of the fibrinolytic agent.
  - The reduction in the area of lysis in the presence of tranexamic acid compared to the control indicates its antifibrinolytic activity.

```
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
```

```
// Nodes Synthesis [label="Synthesis of\nTranexamic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nIsomer Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assessment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FibrinPlate [label="Fibrin Plate Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; ClotLysis [label="Clot Lysis Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ExVivo [label="Ex Vivo Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thromboelastography [label="Thromboelastography (TEG)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

Pharmacokinetics [label="Pharmacokinetic Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnimalModels [label="Animal Models", fillcolor="#F1F3F4", fontcolor="#202124"]; HumanStudies [label="Human Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> FibrinPlate [label="e.g."]; InVitro -> ClotLysis [label="e.g."]; InVitro -> ExVivo; ExVivo -> Thromboelastography [label="e.g."]; ExVivo -> Pharmacokinetics; Pharmacokinetics -> AnimalModels; AnimalModels -> HumanStudies; } .dot Caption: A logical workflow for the characterization of an antifibrinolytic agent.

## Thromboelastography (TEG) for Assessing Fibrinolysis

TEG provides a global assessment of hemostasis and can be used to evaluate the effect of antifibrinolytic agents on clot stability.

Objective: To measure the effect of tranexamic acid on the viscoelastic properties of whole blood during clotting and fibrinolysis.

### Materials:

- Thromboelastograph (TEG) analyzer
- Disposable cups and pins
- Whole blood sample (citrated)
- Activators (e.g., kaolin, tissue factor)
- Recombinant tissue plasminogen activator (r-tPA) to induce fibrinolysis
- Tranexamic acid solution

### Procedure:

- Sample Preparation:
  - A sample of whole blood is obtained and placed in a cup.[\[15\]](#)

- The sample is warmed to 37°C.[15]
- An activator is added to initiate coagulation. To specifically assess fibrinolysis, r-tPA can be added to the sample.[16]
- For testing the effect of tranexamic acid, it is added to the blood sample prior to the initiation of coagulation.

- TEG Analysis:
  - The cup oscillates around a pin suspended in the blood. As the clot forms, it connects the cup and pin, and the pin's motion is recorded.[15]
  - The instrument generates a characteristic tracing that reflects the dynamics of clot formation, strengthening, and lysis.
- Interpretation of Parameters:
  - R time (Reaction time): Time to initial clot formation.
  - K time and  $\alpha$ -angle: Kinetics of clot formation.
  - Maximum Amplitude (MA): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.
  - Lysis at 30/60 minutes (LY30/LY60): The percentage reduction in amplitude 30 or 60 minutes after MA, indicating the degree of fibrinolysis.
  - An increased LY30/LY60 value signifies hyperfibrinolysis. The addition of tranexamic acid is expected to decrease this value, demonstrating its antifibrinolytic effect.[17]

## Historical Perspective and Clinical Development

Initially, the clinical application of tranexamic acid was met with some hesitation, particularly for its intended use in postpartum hemorrhage.[2] It was first marketed for conditions like heavy menstrual bleeding and bleeding after dental procedures.[2] However, landmark clinical trials in the 21st century revitalized interest in its broader applications.

The CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) trial, published in 2010, was a large-scale study that demonstrated a significant reduction in all-cause mortality and death due to bleeding in trauma patients treated with tranexamic acid.[4] This study was pivotal in establishing the early administration of tranexamic acid as a standard of care in trauma management.

Subsequently, the WOMAN (World Maternal Antifibrinolytic) trial provided the evidence that the Okamotos had sought decades earlier. The results, published in 2017, showed that tranexamic acid significantly reduces mortality due to bleeding in women with postpartum hemorrhage, with no evidence of adverse effects.[5]

These and other studies have led to the inclusion of tranexamic acid on the World Health Organization's List of Essential Medicines and its widespread use in various surgical and medical settings to reduce blood loss and the need for transfusions.[4][5]

## Conclusion

The discovery of **trans-4-Aminocyclohexanecarboxylic acid** by Shosuke and Utako Okamoto was a landmark achievement in the field of hemostasis. Their meticulous research laid the foundation for a drug that has saved countless lives. The journey of tranexamic acid from a promising molecule in a post-war Japanese laboratory to an essential medicine used globally underscores the importance of persistent scientific inquiry. This technical guide has provided a comprehensive overview of its history, mechanism of action, quantitative properties, and the key experimental methodologies used to characterize its function. For researchers and drug development professionals, the story of tranexamic acid serves as a powerful example of the enduring impact of fundamental scientific discovery on clinical practice.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [thebloodtrials.org](http://thebloodtrials.org) [thebloodtrials.org]

- 2. maternova.net [maternova.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utako Okamoto - Wikipedia [en.wikipedia.org]
- 6. rcemlearning.co.uk [rcemlearning.co.uk]
- 7. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Physiologically based modelling of tranexamic acid pharmacokinetics following intravenous, intramuscular, sub-cutaneous and oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 11. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 12. Fibrin and Fibrinolytic Enzyme Cascade in Thrombosis: Unravelling the Role [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Review of Thromboelastography (TEG): Medical and Surgical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a modified thromboelastometry approach to detect changes in fibrinolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Scientific Journey of trans-4-Aminocyclohexanecarboxylic Acid: A Technical Whitepaper]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104073#discovery-and-history-of-trans-4-aminocyclohexanecarboxylic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)